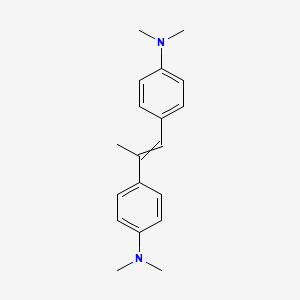
4,4'-(Prop-1-ene-1,2-diyl)bis(N,N-dimethylaniline)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4’-(Prop-1-ene-1,2-diyl)bis(N,N-dimethylaniline): is an organic compound with the molecular formula C19H24N2 . It is a derivative of aniline, where the aniline groups are substituted with dimethyl groups and connected through a prop-1-ene-1,2-diyl linkage. This compound is known for its applications in various fields, including organic synthesis and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-(Prop-1-ene-1,2-diyl)bis(N,N-dimethylaniline) typically involves the reaction of N,N-dimethylaniline with a suitable prop-1-ene-1,2-diyl precursor. One common method is the condensation reaction between N,N-dimethylaniline and a prop-1-ene-1,2-diyl halide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. The process may also include purification steps such as recrystallization or chromatography to obtain the desired compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the prop-1-ene-1,2-diyl linkage may be oxidized to form corresponding epoxides or diols.
Reduction: Reduction reactions can convert the prop-1-ene-1,2-diyl linkage to a saturated propyl group.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or osmium tetroxide can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Electrophilic reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation are commonly used.
Major Products Formed:
Oxidation: Epoxides or diols.
Reduction: Saturated propyl derivatives.
Substitution: Nitro, sulfonyl, or halogenated derivatives.
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block in organic synthesis, particularly in the preparation of more complex molecules. It serves as a precursor for various functionalized derivatives.
Biology: In biological research, the compound can be used as a probe to study enzyme interactions and binding affinities due to its aromatic and amine functionalities.
Industry: In the industrial sector, the compound is used in the production of dyes, pigments, and polymers. Its structural properties make it suitable for incorporation into materials with specific electronic or optical characteristics.
Mécanisme D'action
The mechanism of action of 4,4’-(Prop-1-ene-1,2-diyl)bis(N,N-dimethylaniline) involves its interaction with various molecular targets. The aromatic rings and amine groups can participate in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions with biological macromolecules. These interactions can influence the compound’s binding affinity and specificity towards enzymes, receptors, or other proteins.
Comparaison Avec Des Composés Similaires
4,4’-(Prop-1-ene-1,2-diyl)diphenol: Similar structure but with hydroxyl groups instead of dimethylamino groups.
4,4’-(Ethene-1,2-diyl)dipyridinium: Contains pyridinium rings instead of dimethylaniline groups.
4,4’-(Prop-1-ene-1,1-diyl)bis(N,N-dimethylaniline): Similar but with a different linkage position.
Uniqueness: The presence of dimethylamino groups in 4,4’-(Prop-1-ene-1,2-diyl)bis(N,N-dimethylaniline) imparts unique electronic properties, making it distinct from other similar compounds. These properties can influence its reactivity and interactions in various chemical and biological contexts.
Propriétés
Numéro CAS |
102008-09-3 |
|---|---|
Formule moléculaire |
C19H24N2 |
Poids moléculaire |
280.4 g/mol |
Nom IUPAC |
4-[2-[4-(dimethylamino)phenyl]prop-1-enyl]-N,N-dimethylaniline |
InChI |
InChI=1S/C19H24N2/c1-15(17-8-12-19(13-9-17)21(4)5)14-16-6-10-18(11-7-16)20(2)3/h6-14H,1-5H3 |
Clé InChI |
AYPUGNQHVQXUCV-UHFFFAOYSA-N |
SMILES canonique |
CC(=CC1=CC=C(C=C1)N(C)C)C2=CC=C(C=C2)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(E)-(2-Methyl-4-nitrophenyl)diazenyl]aniline](/img/structure/B14342604.png)
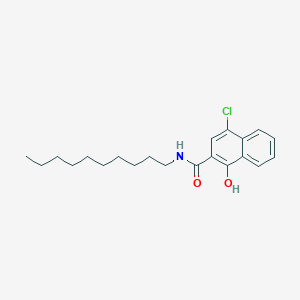
![Manganese(2+) bis[tris(trimethylsilyl)methanide]](/img/structure/B14342616.png)
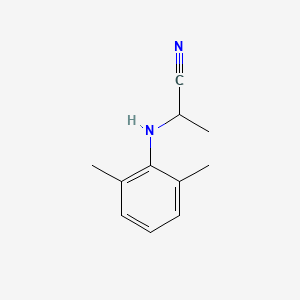
![({4-[(2-Cyanoethyl)(pentyl)amino]phenyl}methylidene)propanedinitrile](/img/structure/B14342627.png)
![N-[3-(1,2,4-triazol-1-yl)propyl]thiophene-2-carboxamide](/img/structure/B14342632.png)
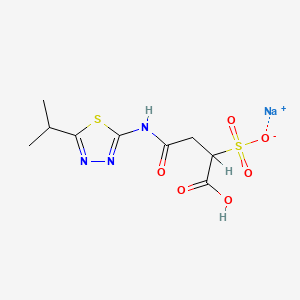



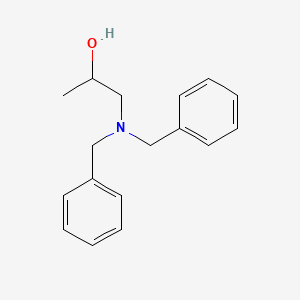
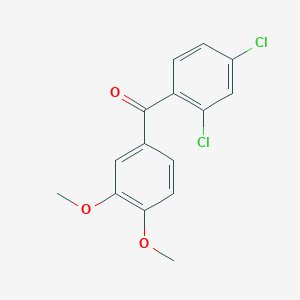
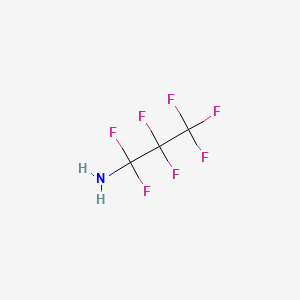
![Spiro[2.3]hexane-1,1,2,2-tetracarbonitrile](/img/structure/B14342687.png)
